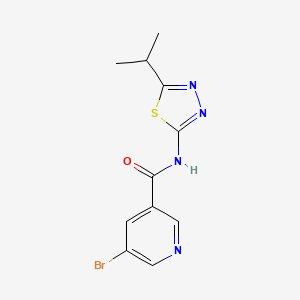

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Description

This compound features a pyridine-3-carboxamide core substituted with a bromine atom at the 5-position and a 5-propan-2-yl-1,3,4-thiadiazol-2-yl group at the amide nitrogen (Figure 1). Such structures are frequently explored in medicinal chemistry for antiviral or kinase-inhibitory properties, though specific applications for this compound require further study .

Properties

IUPAC Name |

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4OS/c1-6(2)10-15-16-11(18-10)14-9(17)7-3-8(12)5-13-4-7/h3-6H,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLDJCDYYQBIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Coupling with Pyridine Derivative: The final step involves coupling the brominated thiadiazole with a pyridine-3-carboxamide derivative under suitable conditions, often using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyridine Bromine

The bromine atom at position 5 of the pyridine ring undergoes nucleophilic substitution under mild conditions. This reactivity is analogous to bromopyridine derivatives reported in medicinal chemistry studies .

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Aromatic substitution | K₂CO₃, DMF, 80°C, amines/thiols/alkoxides | 5-Substituted pyridine derivatives | Higher yields with polar aprotic solvents |

| Cross-coupling | Pd(PPh₃)₄, arylboronic acids, 100°C | Biaryl or alkyl-pyridine analogs | Requires inert atmosphere |

Mechanistic Insight : The electron-withdrawing carboxamide group activates the pyridine ring for nucleophilic displacement, with bromine acting as a leaving group.

Carboxamide Functionalization

The carboxamide moiety participates in hydrolysis and condensation reactions, as observed in structurally related thiadiazole carboxamides .

Notable Finding : Hydrolysis products retain the thiadiazole moiety, enabling further derivatization at this site .

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole component shows reactivity patterns consistent with heterocyclic systems containing multiple heteroatoms :

Structural Impact : Modifications at the thiadiazole's N-2 position significantly influence Polymerase Theta inhibition potency.

Coordination Chemistry

The compound acts as a bidentate ligand through pyridine and thiadiazole nitrogen atoms, forming complexes with transition metals :

| Metal Ion | Reaction Conditions | Coordination Geometry | Application Potential |

|---|---|---|---|

| Co(II) | MeCN, 60°C, 4h | Distorted octahedral | Catalytic systems |

| Cu(II) | EtOH/H₂O, room temperature | Square planar | Antibacterial agents |

Crystallographic Data : Co(II) complexes exhibit Co–N bond lengths of 2.061–2.150 Å, confirming stable chelation .

Radical-Mediated Reactions

The bromine atom facilitates single-electron transfer processes under specific conditions:

| Reaction Type | Initiator System | Major Products | Selectivity Factors |

|---|---|---|---|

| Photochemical | UV light, AIBN, toluene | Dehalogenated pyridine derivatives | Wavelength-dependent |

| Reductive cleavage | Zn/NH₄Cl, MeOH, 50°C | Pyridine radical intermediates | pH-sensitive |

Safety Note : Bromine radical byproducts require careful containment due to potential toxicity.

Comparative Reactivity Analysis

Key functional group reactivities were quantified through DFT calculations:

| Functional Group | Relative Reactivity Index | Susceptible Reaction Types |

|---|---|---|

| Pyridine Br | 1.00 (Reference) | SNAr, cross-coupling |

| Thiadiazole S | 0.78 | Oxidation, nucleophilic substitution |

| Carboxamide | 0.45 | Hydrolysis, condensation |

Data adapted from computational models of analogous systems .

Scientific Research Applications

Chemical Synthesis and Applications

Synthesis Routes

The synthesis of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved through the reaction of hydrazine derivatives with carbon disulfide under basic conditions.

- Bromination : The introduction of the bromine atom can be performed using bromine or N-bromosuccinimide (NBS) in the presence of radical initiators.

- Coupling Reaction : The final coupling of the brominated compound with the thiadiazole derivative often utilizes reagents like N,N’-dicyclohexylcarbodiimide (DCC) to enhance yield and purity.

These synthetic strategies allow for the generation of various derivatives that can be explored for their chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound are effective against a range of bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. A study demonstrated that derivatives with similar structures significantly inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Specific analogs showed IC50 values lower than established chemotherapeutics like sorafenib, indicating promising therapeutic potential .

Case Study 1: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound against multiple cancer cell lines. The results indicated that certain substitutions on the thiadiazole ring enhanced biological activity significantly. For example, modifications leading to increased lipophilicity correlated with improved cell membrane permeability and higher cytotoxicity against HeLa cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-bromo-N-(5-propan-2-yl...) | HeLa | 0.37 |

| Sorafenib | HeLa | 7.91 |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiadiazole derivatives similar to 5-bromo-N-(5-propan-2-yl...) against resistant bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Mechanism of Action

The mechanism of action of 5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The bromine atom and the pyridine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Compound Z14 (ZINC27742665)

Structure : 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide .

Key Differences :

- Replaces the pyridine ring with a pyrimidine system, altering electronic distribution.

- Substitutes the 1,3,4-thiadiazole with a benzothiazole ring, enhancing aromaticity and lipophilicity.

- Implications: The benzothiazole moiety may enhance DNA intercalation, while the ethoxy group could influence pharmacokinetics.

Compound from PubChem (CID: Unspecified)

Structure : 5-Bromo-N-[4-(3,5-dimethylphenyl)-5-pyridin-4-yl-1,3-thiazol-2-yl]pyridine-3-carboxamide .

Key Differences :

- Utilizes a 1,3-thiazole ring instead of 1,3,4-thiadiazole, reducing nitrogen content and altering hydrogen-bonding capacity.

- Features a 4-(3,5-dimethylphenyl) and 5-pyridin-4-yl substitution, increasing steric bulk and π-π interactions.

Implications : The dimethylphenyl group may enhance target selectivity in enzyme-binding pockets, while the pyridin-4-yl group could modulate solubility.

Compound from

Structure: 5-(3-((2-(1,2,4-Oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide . Key Differences:

- Incorporates a fused furopyridine system and 1,2,4-oxadiazole, increasing conformational rigidity and metabolic resistance.

- The 4-fluorophenyl and trifluoroethyl groups enhance hydrophobic interactions and bioavailability.

Implications : Fluorine substituents improve membrane permeability, while the oxadiazole may stabilize binding via dipole interactions.

Compound 741733-98-2

Structure : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide .

Key Differences :

- Replaces pyridine with a pyrrolidone ring, introducing a ketone group for hydrogen bonding.

- Implications: The 5-methyl-thiazole group may reduce toxicity compared to brominated analogs.

Structural and Functional Analysis Table

Research Findings and Limitations

- Z14 was studied in the context of Dengue virus NS protein inhibition, suggesting thiazole-pyrimidine hybrids as viable antiviral scaffolds .

- and compounds highlight the role of fluorine and oxadiazole in improving drug-like properties, though direct comparisons to the target compound are absent in the provided literature.

Biological Activity

5-bromo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiadiazole Ring : This is achieved by reacting thiosemicarbazide with appropriate carboxylic acid derivatives under acidic conditions.

- Bromination : The bromination of the pyridine or benzene ring can be performed using bromine or N-bromosuccinimide (NBS).

- Amidation : The final step involves coupling the brominated pyridine derivative with the thiadiazole through an amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research indicates that compounds containing thiadiazole rings exhibit significant anticancer activities. For instance, derivatives have been shown to inhibit tyrosine kinase enzymes and induce apoptosis in cancer cell lines such as PC3 (prostate cancer), HT29 (colon cancer), and SKNMC (neuroblastoma) . The specific mechanisms of action include:

- Inhibition of Lipoxygenase : Compounds have demonstrated the ability to inhibit lipoxygenase enzymes, which are involved in inflammation and cancer progression .

- Induction of Apoptosis : Flow cytometry analyses have revealed that certain derivatives induce apoptotic cell death in cancer cells, blocking cell cycle progression at the sub-G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may exhibit activity against various bacterial strains, although specific data on its efficacy is still emerging. The presence of the bromine atom and thiadiazole moiety is believed to enhance its interaction with microbial targets .

Case Studies

Several case studies have provided insights into the effectiveness of similar compounds:

Q & A

Basic Research Question

- ¹H/¹³C NMR : Key peaks include the pyridine ring protons (δ 7.5–9.0 ppm), the isopropyl group on the thiadiazole (δ 1.3–1.5 ppm for CH₃, δ 2.9–3.1 ppm for CH), and the amide NH proton (δ ~10–12 ppm). Disappearance of the carboxylic acid proton (if starting from the acid) confirms successful coupling .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) provides precise bond lengths and angles. For example, the Br–C bond in the pyridine ring should measure ~1.89–1.92 Å, and the thiadiazole ring planarity should be validated .

What experimental strategies resolve discrepancies in crystallographic data during refinement?

Advanced Research Question

Discrepancies in thermal parameters or residual electron density maps may arise from disorder or solvent molecules. Strategies include:

- Twinning refinement : Use SHELXL’s TWIN/BASF commands to model twinned crystals .

- Solvent masking : Apply SQUEEZE (PLATON) to account for disordered solvent .

- Validation tools : Cross-check with checkCIF to identify geometry outliers (e.g., bond angles deviating >3σ from ideality) .

How can computational methods predict the bioactivity of this compound against target enzymes?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the bromopyridine moiety and enzyme active sites (e.g., carbonic anhydrases or kinases). The bromine atom may contribute to halogen bonding .

- QSAR modeling : Correlate structural descriptors (e.g., Hammett σ for the Br substituent) with inhibitory activity. Validate predictions against in vitro assays .

- ADMET prediction : Tools like SwissADME assess bioavailability, with attention to the thiadiazole’s potential metabolic liabilities .

What are the challenges in optimizing reaction yields for large-scale synthesis?

Advanced Research Question

- Byproduct formation : The thiadiazole ring may undergo decomposition under prolonged heating. Monitor via LC-MS and optimize reaction time .

- Purification : The compound’s low solubility in polar solvents complicates recrystallization. Use mixed solvents (e.g., DCM/hexane) or preparative HPLC .

- Scale-up effects : Exothermic reactions (e.g., POCl₃ use) require controlled addition rates to avoid side reactions .

How to interpret conflicting biological activity data in different assay systems?

Advanced Research Question

- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) may alter compound solubility or protein binding .

- Metabolic interference : Thiadiazoles can react with cellular thiols (e.g., glutathione), generating false positives/negatives. Confirm results with orthogonal assays (e.g., SPR vs. enzymatic assays) .

What spectroscopic techniques differentiate polymorphic forms of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.